molecular formula C17H22N2O2 B3851405 1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine

1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine

Cat. No. B3851405
M. Wt: 286.37 g/mol
InChI Key: SXYKBZWSOABUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MeOPP or MFZ 2-12. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine involves the inhibition of the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin into the presynaptic neuron after it has been released into the synaptic cleft. By inhibiting SERT, 1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine increases the concentration of serotonin in the synaptic cleft, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine are primarily related to its effects on the serotonin system. It has been shown to increase the concentration of serotonin in the brain, leading to an increase in serotonin signaling. This can have a number of effects on behavior and mood, including anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine in lab experiments include its selectivity for the serotonin system and its potential use in the treatment of depression and anxiety disorders. However, there are also limitations to using this compound, including its potential for off-target effects and its limited bioavailability.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine. One potential area of research is the development of more selective and potent compounds that target the serotonin system. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine has been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI). It has been shown to inhibit the reuptake of serotonin in the brain, leading to an increase in the concentration of serotonin in the synaptic cleft. This makes it a potential candidate for the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-14-3-6-17(21-14)13-18-9-11-19(12-10-18)15-4-7-16(20-2)8-5-15/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYKBZWSOABUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5423756

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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